molecular formula C8H14O3 B8631012 Cyclopentyloxy-acetic acid methyl ester

Cyclopentyloxy-acetic acid methyl ester

Cat. No.: B8631012
M. Wt: 158.19 g/mol
InChI Key: DVHHRRXYDLGSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyloxy-acetic acid methyl ester (IUPAC name: Methyl [3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetate) is a cyclic ester characterized by a cyclopentyl backbone substituted with a ketone group (3-oxo) and a pent-2-enyl chain. Its molecular structure integrates an ether linkage between the cyclopentyl ring and the acetic acid methyl ester moiety. The compound is identified by CAS Number 828-01-3 and is primarily utilized in industrial applications, such as chemical synthesis intermediates or specialty solvents .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-cyclopentyloxyacetate

InChI

InChI=1S/C8H14O3/c1-10-8(9)6-11-7-4-2-3-5-7/h7H,2-6H2,1H3

InChI Key

DVHHRRXYDLGSQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cyclopentyloxy-acetic acid methyl ester with other methyl esters of carboxylic acids, focusing on structural features, applications, and research findings.

Structural and Functional Group Comparisons

Cyclopentyloxy-Acetic Acid Methyl Esters
  • Key Features : Cyclopentyl ring with a ketone (3-oxo) and unsaturated pentenyl substituent. Ether linkage connects the cyclopentyl group to the ester.
Sandaracopimaric Acid Methyl Ester
  • Key Features: A diterpenoid derivative with a fused tricyclic structure, isolated from plant resins (e.g., Austrocedrus chilensis). Contains a methyl ester at the carboxylic acid terminus.
Palmitic Acid Methyl Ester
  • Key Features : Straight-chain saturated fatty acid ester (C16:0). Common in biological samples (e.g., liver, plasma) and biodiesel production.
  • Applications : Biomarker in lipid metabolism studies, biofuel component, and emulsifier in cosmetics .


E-Communic Acid Methyl Ester
  • Key Features : Labdane-type diterpene with conjugated double bonds and a methyl ester group. Found in conifer resins.
5-Acetyloxy-2-Methoxycarbonyl-2-Cyclopentene-1-Acetic Acid Methyl Ester
  • Key Features : Cyclopentene ring with acetyloxy and methoxycarbonyl substituents. Contains an unsaturated ring system.
  • Applications : Specialty chemical intermediate in organic synthesis, possibly for drug discovery .

Comparative Data Table

Compound Name Structural Features Molecular Formula* Applications Key References
This compound Cyclopentyl, 3-oxo, pentenyl substituent C₁₃H₂₀O₄ Industrial synthesis
Sandaracopimaric acid methyl ester Tricyclic diterpenoid, methyl ester C₂₁H₃₂O₂ Plant resin studies, bioactivity
Palmitic acid methyl ester Straight-chain C16 saturated fatty acid C₁₇H₃₄O₂ Biodiesel, lipid metabolism biomarker
E-Communic acid methyl ester Labdane diterpene, conjugated double bonds C₂₁H₃₂O₂ Resin preservation, pharmaceuticals
5-Acetyloxy-2-methoxycarbonyl-2-cyclopentene-1-acetic acid methyl ester Cyclopentene, acetyloxy, methoxycarbonyl C₁₄H₁₈O₆ Organic synthesis intermediate

*Molecular formulas are inferred from structural data in references.

Research Findings and Functional Differences

  • Biological Relevance: Fatty acid methyl esters (e.g., palmitic, linoleic) are widely studied in lipidomics and metabolic regulation. For example, linoleic acid methyl ester is linked to plant stress responses and epigenetic priming . Diterpene methyl esters (e.g., sandaracopimaric, communic acid) exhibit bioactivity in plant resins, with roles in antimicrobial defense .
  • Industrial vs. Biological Use :

    • This compound lacks direct biological studies in the provided evidence but is highlighted for industrial applications. In contrast, fatty acid and diterpene esters are prominent in biochemical research .
  • Stability and Reactivity :

    • Cyclic esters (e.g., this compound) may exhibit higher thermal stability than linear esters due to rigid cyclic structures. However, substituents like ketones or unsaturated bonds (e.g., pentenyl) could increase reactivity in synthesis .

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